Gluconic acid

説明

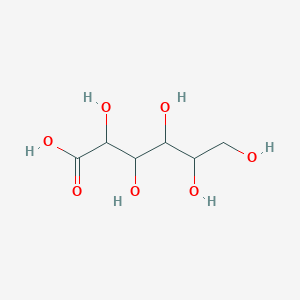

Structure

3D Structure

特性

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4+,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHNJXZEOKUKBD-SQOUGZDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O7 | |

| Record name | GLUCONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1738 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

124423-64-9, Array | |

| Record name | D-Gluconic acid, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124423-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Gluconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8027169, DTXSID8042000 | |

| Record name | D-Gluconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gluconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA, Colourless to light yellow, clear syrupy liquid, Light brown solid; Commercial product is 50% aqueous solution; [Hawley] 50% aqueous solution: Pale yellow liquid; [MSDSonline], Solid, WHITE CRYSTALLINE POWDER. | |

| Record name | D-Gluconic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | GLUCONIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Gluconic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5425 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Gluconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLUCONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1738 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

FREELY SOL IN WATER; SLIGHTLY SOL IN ALC, INSOLUBLE IN ETHER AND MOST OTHER ORGANIC SOLVENTS, 316 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 100 (good) | |

| Record name | GLUCONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/487 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gluconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLUCONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1738 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.24 @ 25 °C/4 °C, 1.23 g/cm³ | |

| Record name | GLUCONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/487 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLUCONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1738 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

NEEDLES FROM ETHANOL & ETHER, CRYSTALS | |

CAS No. |

526-95-4, 133-42-6 | |

| Record name | Gluconic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=526-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gluconic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gluconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Gluconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gluconic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13180 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Gluconic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Gluconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gluconic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-gluconic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUCONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4R8J0Q44B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLUCONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/487 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gluconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLUCONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1738 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

131 °C, 113 - 118 °C | |

| Record name | GLUCONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/487 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gluconic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLUCONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1738 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-Depth Technical Guide to Gluconic Acid: From Chemical Structure to Industrial Applications

This guide provides a comprehensive technical overview of gluconic acid, a versatile polyhydroxycarboxylic acid. Intended for researchers, scientists, and drug development professionals, this document delves into the core chemical and physical properties of this compound, its production methodologies, and its wide-ranging applications across various industries. The information presented herein is a synthesis of established scientific principles and practical, field-proven insights.

Unveiling the Chemical Identity of this compound

This compound (C₆H₁₂O₇) is a mild organic acid derived from the oxidation of glucose.[1] Its chemical structure consists of a six-carbon chain with five hydroxyl (-OH) groups and a terminal carboxylic acid (-COOH) group.[1] This structure, mirroring the open-chain form of glucose, is fundamental to its unique properties and functionalities.

The presence of multiple hydroxyl groups and a carboxylic acid function imparts a dual chemical nature to the molecule, allowing it to act as both a polyol and a weak acid. In aqueous solutions, this compound exists in equilibrium with its cyclic esters, primarily glucono-delta-lactone (GDL).[2]

Molecular Formula: C₆H₁₂O₇ Condensed Structural Formula: HOCH₂(CHOH)₄COOH

References

Unveiling Gluconic Acid in the Plant Kingdom: A Technical Guide to Its Natural Sources and Occurrence

For Immediate Release

A comprehensive technical guide detailing the natural sources, occurrence, and biosynthesis of gluconic acid in plants has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth analysis of the presence of this versatile organic acid across the plant kingdom, supported by quantitative data, detailed experimental protocols, and visual representations of its biochemical pathways.

This compound, a mild organic acid derived from the oxidation of glucose, is naturally present in various plant-based products, including fruits, honey, and wine.[1] Its role in plants extends beyond a simple metabolic intermediate; it is recognized for its ability to chelate essential minerals, thereby enhancing their bioavailability for plant uptake. This property is increasingly being leveraged in agricultural applications to improve nutrient delivery to crops.

Natural Occurrence and Quantitative Data

This compound is found in a variety of fruits and vegetables. While its presence is widely acknowledged, precise quantitative data across a broad spectrum of plant species remains an area of active research. This guide summarizes available data on this compound concentrations in select plant sources to provide a comparative overview for researchers.

| Plant Source | Concentration Range | Reference |

| Grapes | Variable, can reach ~75 g/L in juice from Botrytis infected grapes | [2] |

| Fruit Juices | Widely present, contributes to acidity | General Knowledge |

| Honey | Present as a product of glucose oxidation | [1] |

| Wine | Present, levels can indicate grape quality | [3] |

Biosynthesis of this compound in Plants

The primary pathway for this compound biosynthesis in plants is the oxidation of glucose. This reaction is catalyzed by enzymes such as glucose oxidase and glucose dehydrogenase. While much of the detailed research on this pathway has been conducted in microorganisms, evidence points to the existence of analogous enzymatic machinery within plant cells.

The key enzymatic step involves the conversion of D-glucose to D-glucono-δ-lactone, which is then hydrolyzed to this compound. In plants, this process is linked to the pentose phosphate pathway, a central route for glucose metabolism and the production of reductive power in the form of NADPH. Specifically, glucose-6-phosphate dehydrogenase (G6PDH) catalyzes the oxidation of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, which can then be converted to this compound.[4]

Below is a diagram illustrating the proposed biosynthetic pathway of this compound in plants.

Caption: Proposed biosynthetic pathway of this compound in plants.

Experimental Protocols for the Determination of this compound in Plants

Accurate quantification of this compound in plant matrices is essential for research and quality control. This section provides a detailed methodology for its analysis using High-Performance Liquid Chromatography (HPLC), a widely used and reliable technique.

Sample Preparation and Extraction

Effective extraction of organic acids from plant tissues is a critical first step. The following protocol is a general guideline that may require optimization depending on the specific plant material.

-

Tissue Homogenization : Weigh 1-5 grams of fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity. Homogenize the frozen tissue into a fine powder using a mortar and pestle or a cryogenic grinder.

-

Extraction : Transfer the powdered tissue to a centrifuge tube containing a pre-chilled extraction solvent (e.g., 80% methanol or a solution containing a strongly acidic cation exchanger).[5] Vortex the mixture vigorously for 1-2 minutes.

-

Centrifugation : Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection : Carefully collect the supernatant, which contains the extracted organic acids.

-

Cleanup (Optional but Recommended) : To remove interfering compounds, the extract can be passed through a solid-phase extraction (SPE) cartridge (e.g., a weak anion exchanger like PSA).[6]

-

Filtration : Filter the final extract through a 0.22 µm syringe filter into an HPLC vial.

The following diagram outlines the general workflow for sample preparation.

Caption: General workflow for the extraction of this compound from plant samples.

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a reverse-phase HPLC method for the separation and quantification of this compound.

-

Instrumentation : A standard HPLC system equipped with a UV detector or a refractive index (RI) detector.

-

Column : A polymer-based reversed-phase column suitable for organic acid analysis (e.g., Shodex RSpak DE-613).[7]

-

Mobile Phase : An acidic aqueous solution, such as 2 mM perchloric acid, is effective for suppressing the dissociation of the carboxyl group of this compound, allowing for good retention on a reversed-phase column.[7]

-

Flow Rate : Typically 0.5 - 1.0 mL/min.

-

Column Temperature : Maintained at a constant temperature, for example, 30-35°C, to ensure reproducible retention times.

-

Detection : UV detection at 210 nm is suitable for organic acids.

-

Injection Volume : 10-20 µL.

-

Quantification : A standard curve is generated using certified reference standards of this compound at various concentrations. The concentration of this compound in the plant extract is then determined by comparing its peak area to the standard curve.

This technical guide provides a foundational understanding of this compound in the plant kingdom, offering valuable insights and practical methodologies for researchers in the field. Further investigation into the quantitative distribution of this acid across a wider range of plant species and the elucidation of the specific regulatory mechanisms of its biosynthesis in plants are promising avenues for future research.

References

- 1. researchgate.net [researchgate.net]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Glucose-6-Phosphate Dehydrogenases: The Hidden Players of Plant Physiology | MDPI [mdpi.com]

- 5. dcapub.au.dk [dcapub.au.dk]

- 6. Green Approaches to Sample Preparation Based on Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. shodex.com [shodex.com]

Biosynthesis pathway of gluconic acid from glucose

An In-depth Technical Guide to the Biosynthesis of Gluconic Acid from Glucose

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-gluconic acid, a mild organic acid, is a versatile molecule with wide-ranging applications in the pharmaceutical, food, and chemical industries.[1][2] Its production from glucose is a cornerstone of industrial biotechnology, primarily achieved through microbial fermentation. This guide provides a comprehensive technical overview of the biosynthetic pathways of this compound from glucose, detailing the enzymatic mechanisms, key microbial systems, and critical process parameters. We will explore both the fungal and bacterial routes of this bioconversion, offering insights into the underlying biochemistry and practical methodologies for its study and optimization.

Introduction: The Significance of this compound

This compound is the carboxylic acid formed by the oxidation of the aldehyde group of glucose.[3] Its non-toxic, non-corrosive, and chelating properties make it a valuable bulk chemical.[2] In the pharmaceutical industry, it is utilized as a counter-ion for drug formulation, for instance, in calcium and iron gluconate supplements.[4][5] Its ability to sequester metal ions is also leveraged in various industrial applications, including cleaning agents and in the textile and leather industries.[1][5] The microbial fermentation process is the preferred method for its commercial production, offering high yields and specificity compared to chemical oxidation methods.[1][6]

Core Biosynthetic Pathways from Glucose

The biosynthesis of this compound from glucose is predominantly a single-step oxidation reaction. However, the enzymatic machinery responsible for this conversion differs between fungal and bacterial systems.

The Fungal Pathway: Glucose Oxidase-Catalyzed Oxidation

In filamentous fungi, particularly Aspergillus niger, the key enzyme is glucose oxidase (GOx), an FAD-dependent oxidoreductase.[6][7][8] This enzyme catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone, with molecular oxygen as the electron acceptor, producing hydrogen peroxide as a byproduct.[6][8][9] The glucono-δ-lactone is then spontaneously or enzymatically hydrolyzed to this compound.[6][8]

The overall reaction can be summarized as:

β-D-Glucose + O₂ → D-Glucono-δ-lactone + H₂O₂ D-Glucono-δ-lactone + H₂O → D-Gluconic acid

A critical aspect of this pathway is the production of hydrogen peroxide, which can be inhibitory or damaging to the cells.[10][11] Therefore, industrial strains of A. niger often possess high catalase activity to decompose hydrogen peroxide into water and oxygen.[10][11][12]

Caption: Fungal biosynthesis of this compound via glucose oxidase.

The Bacterial Pathway: Glucose Dehydrogenase-Mediated Oxidation

In bacteria, particularly species of Gluconobacter, the oxidation of glucose is primarily catalyzed by membrane-bound glucose dehydrogenase (GDH).[6][7] This enzyme utilizes a pyrroloquinoline quinone (PQQ) cofactor and is located in the periplasmic space.[13][14] GDH oxidizes D-glucose to D-glucono-δ-lactone, which is subsequently hydrolyzed to this compound.[13][15] Unlike the fungal pathway, this process does not produce hydrogen peroxide.[12]

Gluconobacter oxydans is a key industrial microorganism for this process due to its remarkable capacity for incomplete oxidation of sugars.[15] Some Gluconobacter species can further oxidize this compound to 2-ketothis compound and 2,5-diketothis compound.[13][16][17]

Caption: Bacterial biosynthesis of this compound via glucose dehydrogenase.

Key Microbial Production Systems

Aspergillus niger

Aspergillus niger is the most extensively studied and commercially utilized fungus for this compound production.[4][6] It is favored for its high production yields and the secretion of glucose oxidase into the culture medium.[1]

Critical Fermentation Parameters for A. niger :

| Parameter | Optimal Range | Rationale & Insights |

|---|---|---|

| pH | 4.5 - 6.5 | A pH below 3.5 can shift metabolism towards citric acid production.[6][18] Maintaining a stable pH is crucial for optimal enzyme activity and cell growth.[1] |

| Temperature | 28 - 30°C | This range supports optimal fungal growth and enzyme stability.[1][19] |

| Glucose Concentration | 110 - 250 g/L | High glucose concentrations induce glucose oxidase expression.[6] However, very high concentrations can lead to substrate inhibition. |

| Aeration | High | The glucose oxidase reaction is oxygen-dependent. High aeration rates are necessary to maintain sufficient dissolved oxygen levels.[6][18] |

Gluconobacter oxydans

Gluconobacter oxydans is the primary bacterium used for industrial this compound production.[15] Its periplasmic oxidation system allows for efficient conversion without the need for glucose transport into the cytoplasm.

Critical Fermentation Parameters for G. oxydans :

| Parameter | Optimal Range | Rationale & Insights |

|---|---|---|

| pH | 4.0 - 6.0 | Lower pH can favor this compound accumulation and inhibit further oxidation to keto-gluconic acids.[18] |

| Temperature | 30°C | This temperature supports robust bacterial growth and enzyme activity.[20] |

| Glucose Concentration | High initial concentrations | High glucose levels favor the direct oxidation pathway.[18] |

| Aeration | Very High | The membrane-bound dehydrogenases transfer electrons to the respiratory chain, making high oxygen availability critical for efficient conversion.[18][21] |

Experimental Protocols

Protocol for this compound Production by Aspergillus niger

This protocol outlines a typical batch fermentation process for producing this compound using A. niger.

1. Inoculum Preparation:

-

Inoculate a suitable seed medium with A. niger spores.

-

Incubate at 30°C for 24-48 hours with agitation.

2. Fermentation:

-

Prepare the production medium containing glucose (150 g/L), a nitrogen source (e.g., peptone), and mineral salts.[1]

-

Autoclave the medium and allow it to cool to 30°C.

-

Inoculate the production medium with the seed culture (5-10% v/v).

-

Maintain the fermentation at 30°C with vigorous aeration and agitation.[1]

-

Control the pH at 5.5-6.0 by the addition of a neutralizing agent like calcium carbonate or sodium hydroxide.[6]

-

Monitor glucose consumption and this compound production over time.

3. Downstream Processing:

-

Separate the fungal biomass from the fermentation broth by filtration or centrifugation.

-

The resulting supernatant contains the this compound (or its salt).

-

Further purification can be achieved through steps like carbon adsorption, evaporation, and crystallization.[22]

Caption: Workflow for this compound production using A. niger.

Assay for Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying this compound.

1. Sample Preparation:

-

Collect a sample from the fermentation broth.

-

Centrifuge to remove cells and particulate matter.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Dilute the sample as necessary to fall within the standard curve range.

2. HPLC Analysis:

-

Column: A suitable anion exchange or reverse-phase column.[23][24]

-

Mobile Phase: An isocratic mobile phase, often a dilute acid (e.g., sulfuric acid) or a buffer solution.[25]

-

Detector: A refractive index (RI) detector or a UV detector at a low wavelength (e.g., 210 nm). Pulsed amperometric detection can also be used for high sensitivity.[23]

-

Quantification: Prepare a standard curve of known this compound concentrations. Compare the peak area of the sample to the standard curve to determine the concentration.

Conclusion and Future Perspectives

The biosynthesis of this compound from glucose is a well-established and efficient industrial process. The choice between fungal and bacterial systems depends on various factors, including the desired purity of the final product and the operational costs. Future research is likely to focus on strain improvement through metabolic engineering to enhance yields and reduce byproduct formation. Additionally, the development of more efficient downstream processing techniques, such as membrane-based separation, will be crucial for improving the overall sustainability and cost-effectiveness of this compound production.[22][26]

References

- 1. Production of this compound by Some Local Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. sciencejournals.stmjournals.in [sciencejournals.stmjournals.in]

- 5. Use of Glucose Obtained from Biomass Waste for the Synthesis of Gluconic and Glucaric Acids: Their Production, Application, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. ftb.com.hr [ftb.com.hr]

- 8. Glucose oxidase - Wikipedia [en.wikipedia.org]

- 9. Enzyme production of d -gluconic acid and glucose oxidase: successful tales of cascade reactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00819B [pubs.rsc.org]

- 10. Enzyme production of d-gluconic acid and glucose oxidase: successful tales of cascade reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 11. rua.ua.es [rua.ua.es]

- 12. WO1996035800A1 - Enzymatic production of this compound or its salts - Google Patents [patents.google.com]

- 13. Frontiers | Production of this compound and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes [frontiersin.org]

- 14. journals.asm.org [journals.asm.org]

- 15. The industrial versatility of Gluconobacter oxydans: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Efficient Production of 2,5-Diketo-D-gluconic Acid by Reducing Browning Levels During Gluconobacter oxydans ATCC 9937 Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Production of this compound and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. wjarr.com [wjarr.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Efficient aerobic fermentation of this compound by high tension oxygen supply strategy with reusable Gluconobacter oxydans HG19 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Determination of this compound in wine using high pressure liquid chromatography with pulsed amperometric detection | VITIS - Journal of Grapevine Research [ojs.openagrar.de]

- 24. helixchrom.com [helixchrom.com]

- 25. files01.core.ac.uk [files01.core.ac.uk]

- 26. daneshyari.com [daneshyari.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Gluconic Acid for Research

This technical guide provides a comprehensive overview of the core physical and chemical properties of gluconic acid, tailored for researchers, scientists, and drug development professionals. The information is presented to facilitate easy comparison and replication of key experiments.

Core Physical and Chemical Properties

This compound is an organic compound with the molecular formula C₆H₁₂O₇ and the condensed structural formula HOCH₂(CHOH)₄COOH.[1][2] It is one of the 16 stereoisomers of 2,3,4,5,6-pentahydroxyhexanoic acid.[1][2] In aqueous solutions at neutral pH, this compound forms the gluconate ion.[3][4] The salts of this compound are referred to as "gluconates".[3][4]

Naturally occurring in fruits, honey, and wine, this compound is a mild, non-corrosive, non-toxic organic acid.[1][5][6] It is produced by the oxidation of glucose.[7][8] In aqueous solutions, it exists in equilibrium with its cyclic esters, gamma- and delta-gluconolactone.[3][5][9]

Quantitative Data Summary

The following tables summarize the key quantitative physical and chemical properties of this compound.

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₆H₁₂O₇ | [1][2][10] |

| Molecular Weight | 196.16 g/mol | [9][10][11] |

| Appearance | White crystalline powder or colorless to light yellow, clear syrupy liquid | [2][11][12] |

| Melting Point | 131 °C (268 °F; 404 K) | [1][11][13] |

| Boiling Point | 673.6 °C at 760 mmHg | [14] |

| Density | 1.23 g/cm³ | [1][5] |

| pKa (Acidity) | 3.6 - 3.86 | [1][2][5][11] |

| Refractive Index | 1.4161 | [2][5] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | References |

| Water | 316 g/L; Very soluble | [1][2][10][15] |

| Ethanol | Slightly soluble | [2][11][15] |

| Ether | Insoluble | [2][11][15] |

| Other Organic Solvents | Insoluble in most | [2][11][15] |

Table 3: Spectroscopic Data for D-Gluconic Acid

| Spectrum Type | Solvent | Key Shifts (ppm) | References |

| ¹³C NMR | D₂O (pH 7.4) | 65.32, 73.67, 73.88, 75.28, 76.79, 181.35 | [11] |

| ¹H NMR | Water (pH 7.0) | 3.64-4.13 | [11] |

Experimental Protocols

This section details the methodologies for determining key properties of this compound.

Determination of pKa via pH Titration

The pKa of a weak acid like this compound can be accurately determined by titration with a strong base and monitoring the pH.[16][17]

Principle: The pKa is the pH at which the concentrations of the acid and its conjugate base are equal.[16][18] This point is reached at the half-equivalence point of the titration.[16][18]

Materials:

-

This compound solution of known concentration

-

Standardized sodium hydroxide (NaOH) solution (strong base)

-

pH meter with a combination electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Distilled or deionized water

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Pipette a known volume of the this compound solution into a beaker.

-

Add enough distilled water to ensure the pH electrode is properly immersed.

-

Place the beaker on a magnetic stirrer and add the stir bar.

-

Immerse the pH electrode in the solution.

-

Fill the burette with the standardized NaOH solution.

-

Record the initial pH of the this compound solution.

-

Begin adding the NaOH solution in small increments (e.g., 0.5-1.0 mL).

-

After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

-

As the pH begins to change more rapidly, reduce the increment size of the NaOH added. This indicates the approach to the equivalence point.

-

Continue the titration well past the equivalence point until the pH plateaus.

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point, which is the point of steepest inflection on the curve.

-

The volume of NaOH at the half-equivalence point is half the volume required to reach the equivalence point.

-

The pH at the half-equivalence point is equal to the pKa of this compound.[16][18]

Melting Point Determination via Capillary Method

The melting point of a crystalline solid like this compound is a key indicator of its purity.[19]

Principle: A small amount of the powdered solid is heated in a capillary tube, and the temperature range over which it melts is observed.[19][20] Pure compounds typically have a sharp melting point range of 1-2°C.

Materials:

-

Dry, powdered this compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus or a Thiele tube setup

-

Thermometer

Procedure:

-

Ensure the this compound sample is completely dry.[21]

-

Load the capillary tube by pressing the open end into the powdered sample. A small amount of solid (2-3 mm in height) should be packed into the sealed end of the tube.[21]

-

Place the loaded capillary tube into the heating block of the melting point apparatus.[20][21]

-

Heat the sample rapidly at first to get an approximate melting point.

-

Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (1-2°C per minute) as the temperature approaches the approximate melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[21]

-

Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[21]

Aqueous Solubility Determination via Shake-Flask Method

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.[22]

Principle: An excess amount of the solid is agitated in a solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the resulting saturated solution is then determined.

Materials:

-

Crystalline this compound

-

Distilled or deionized water

-

Flasks with stoppers

-

Constant temperature shaker bath

-

Filtration or centrifugation equipment

-

Analytical method for concentration determination (e.g., HPLC, titration)

Procedure:

-

Add an excess amount of this compound to a flask containing a known volume of water.

-

Seal the flask and place it in a constant temperature shaker bath. The temperature should be controlled and recorded.

-

Agitate the flask for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully separate the saturated solution from the excess solid by filtration or centrifugation. Ensure that the temperature is maintained during this step to prevent precipitation or further dissolution.

-

Analyze the concentration of this compound in the clear, saturated solution using a validated analytical method.

-

The determined concentration represents the solubility of this compound at that specific temperature.

Signaling Pathways and Biological Relevance

This compound is a key intermediate in carbohydrate metabolism. It is produced from glucose via an oxidation reaction catalyzed by glucose oxidase in fungi and glucose dehydrogenase in bacteria.[7]

Microbial Production of this compound from Glucose

The following diagram illustrates the general pathway for the microbial production of this compound.

Metabolic Fate of this compound

In many organisms, this compound can be further metabolized through the pentose phosphate pathway.[23][24] The pathway can vary between organisms. For instance, in Gluconobacter oxydans, this compound can be further oxidized to 2-ketogluconate and 2,5-diketogluconate.[23][24]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Formula - GeeksforGeeks [geeksforgeeks.org]

- 3. This compound | 526-95-4 [chemicalbook.com]

- 4. Gluconic_acid [chemeurope.com]

- 5. This compound CAS#: 526-95-4 [m.chemicalbook.com]

- 6. This compound | PPT [slideshare.net]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. chemcess.com [chemcess.com]

- 9. This compound [drugfuture.com]

- 10. This compound(526-95-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. This compound | C6H12O7 | CID 10690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. yegenlerkimya.com [yegenlerkimya.com]

- 13. ICSC 1738 - this compound [chemicalsafety.ilo.org]

- 14. lookchem.com [lookchem.com]

- 15. This compound - CAMEO [cameo.mfa.org]

- 16. scribd.com [scribd.com]

- 17. youtube.com [youtube.com]

- 18. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 19. SSERC | Melting point determination [sserc.org.uk]

- 20. westlab.com [westlab.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | Production of this compound and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes [frontiersin.org]

- 24. Production of this compound and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Equilibrium of Gluconic Acid and Glucono-δ-lactone

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of fundamental chemical equilibria is paramount. The interconversion of gluconic acid and its cyclic ester, glucono-δ-lactone (GDL), is a classic example of a dynamic equilibrium with profound implications across various scientific disciplines, from food science to pharmaceutical formulations. This technical guide provides an in-depth exploration of this equilibrium, offering not only the theoretical underpinnings but also practical, field-proven methodologies for its study and manipulation. Our focus is on the "why" behind the "how," ensuring that the reader gains not just procedural knowledge but also a deep-seated understanding of the causality that governs this elegant chemical system.

Introduction: The Molecular Dance of an Acid and its Ester

This compound (C₆H₁₂O₇), a mild organic acid, and its intramolecular ester, glucono-delta-lactone (C₆H₁₀O₆), exist in a dynamic, reversible equilibrium in aqueous solutions.[1] This relationship is not merely a chemical curiosity; it is the cornerstone of their utility in a multitude of applications. GDL, a white, crystalline powder, is the dehydrated form of this compound and readily hydrolyzes in water to form the parent acid.[1][2] This slow, controlled hydrolysis is the key to many of GDL's applications, as it provides a gradual decrease in pH over time.[3]

The industrial production of this compound and GDL is primarily achieved through the microbial fermentation of glucose, often using microorganisms like Aspergillus niger.[2][4][5] Chemical synthesis routes, such as the oxidation of glucose with bromine water or using palladium-containing catalysts, are also employed.[2][6][7]

This guide will dissect the thermodynamics and kinetics of this equilibrium, explore the factors that influence it, provide detailed protocols for its quantitative analysis, and delve into its practical applications in research and development.

The Heart of the Matter: Understanding the Equilibrium

The interconversion between this compound and glucono-δ-lactone is a reversible reaction that can be represented as follows:

C₆H₁₀O₆ (Glucono-δ-lactone) + H₂O ⇌ C₆H₁₂O₇ (this compound)

This equilibrium is influenced by several factors, most notably pH, temperature, and the presence of catalysts.

The Role of pH

The pH of the aqueous solution is a critical determinant of both the position of the equilibrium and the rate at which it is established.

-

Acidic Conditions (pH < 7): In acidic solutions, the equilibrium favors the formation of this compound. However, the hydrolysis of GDL is relatively slow. The reaction is independent of pH in the range of 3 to 5.[8]

-

Neutral and Alkaline Conditions (pH ≥ 7): As the pH increases, the rate of GDL hydrolysis significantly accelerates.[1] In alkaline solutions, the equilibrium is strongly shifted towards the formation of the gluconate salt, effectively driving the hydrolysis to completion.

The Influence of Temperature

Temperature plays a crucial role in the kinetics of the equilibrium. An increase in temperature accelerates the rate of both the forward (hydrolysis) and reverse (lactonization) reactions.[8] This temperature dependence is a key factor in many of GDL's applications, particularly in the food industry, where heat is applied during processing. The activation energy for the hydrolysis of GDL has been reported to be approximately 15 kcal/mol in the temperature range of 20 to 25°C.[8]

Kinetic and Thermodynamic Parameters

Quantitative understanding of the equilibrium requires an examination of its kinetic and thermodynamic constants. These values provide a numerical representation of the reaction's speed and the relative concentrations of the species at equilibrium.

| Parameter | Value | Conditions | Reference |

| Hydrolysis Rate Constant (k) | 2.26 x 10⁻⁴ s⁻¹ | 25°C (by optical rotation) | [8] |

| 1.31 x 10⁻⁴ s⁻¹ | 25°C (by coulometry) | [8] | |

| 8.8 x 10⁻⁴ s⁻¹ | pH 6.4, phosphate buffer | [8] | |

| Equilibrium Constant (K) | 1.76 ± 0.05 x 10⁻⁴ | 25°C | [8] |

| Acid Dissociation Constant (Ka) | 1.99 ± 0.07 x 10⁻⁴ | 25°C | [8] |

| Lactone/Acid Ratio (KL) | 7.7 | 25°C | [8] |

Diagram of the this compound - Glucono-δ-lactone Equilibrium:

References

- 1. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]

- 2. ams.usda.gov [ams.usda.gov]

- 3. ams.usda.gov [ams.usda.gov]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. Production of this compound and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GB2031884A - Process for producing glucono-delta-lactone from glucose - Google Patents [patents.google.com]

- 7. CN102432572A - Synthesis method of D-gluconic acid-lactone - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isomers of Pentahydroxyhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of pentahydroxyhexanoic acid, a group of sugar acids with significant implications in various scientific and industrial fields. This document details their structures, physicochemical characteristics, relevant metabolic pathways, and analytical methodologies, presenting a valuable resource for researchers, scientists, and professionals in drug development.

Introduction to Pentahydroxyhexanoic Acid Isomers

Pentahydroxyhexanoic acids are a class of aldonic acids with the general chemical formula C₆H₁₂O₇. Derived from the oxidation of the aldehyde group of a six-carbon sugar (hexose), these compounds possess a six-carbon chain with a carboxylic acid group at one end and five hydroxyl groups. The stereochemistry of these hydroxyl groups gives rise to a total of 16 possible stereoisomers. These isomers, which include well-known compounds like gluconic acid and galactonic acid, exhibit a range of physical and biological properties.

This guide will focus on the following key isomers:

-

This compound (D- and L-isomers)

-

Galactonic Acid (D- and L-isomers)

-

Mannonic Acid (D- and L-isomers)

-

Gulonic Acid (D- and L-isomers)

-

Idonic Acid (D- and L-isomers)

-

Talonic Acid (D- and L-isomers)

-

Allonic Acid (D- and L-isomers)

-

Altronic Acid (D- and L-isomers)

Physicochemical Characteristics

The physicochemical properties of pentahydroxyhexanoic acid isomers are crucial for their isolation, identification, and application. While data for some isomers is readily available, information for others, particularly the L-forms and less common isomers, is sparse. The following tables summarize the available quantitative data for these compounds.

Table 1: General Properties of Pentahydroxyhexanoic Acid Isomers

| Property | Value |

| Molecular Formula | C₆H₁₂O₇ |

| Molecular Weight | 196.16 g/mol |

Table 2: Physicochemical Properties of Pentahydroxyhexanoic Acid Isomers

| Isomer | Melting Point (°C) | pKa | Specific Optical Rotation (°) |

| D-Gluconic acid | 131[1][2] | 3.86[2][3] | -6.7 (c=1, H₂O)[4] |

| L-Gluconic acid | N/A | N/A | N/A |

| D-Galactonic acid | 133 - 136[5] | ~3.35 | -6.7 (c=1 g/100 mL, H₂O) |

| L-Galactonic acid | N/A | N/A | N/A |

| D-Mannonic acid | N/A | N/A | N/A |

| L-Mannono-1,4-lactone | 153 - 155[6] | N/A | N/A |

| D-Gulonic acid | N/A | 3.68[7] | -6 (initial) to -38.6 (final)[7] |

| L-Gulono-1,4-lactone | 187 - 190[8][9][10][11] | N/A | +55 (c=4, H₂O)[9] |

| D-Idonic acid | N/A | N/A | N/A |

| L-Idonic acid | N/A | N/A | N/A |

| D-Talonic acid | N/A | N/A | Levorotatory (amide form)[12] |

| L-Talonic acid | N/A | N/A | N/A |

| D-Allonic acid | N/A | N/A | N/A |

| L-Allonic acid | N/A | N/A | N/A |

| D-Altronic acid | N/A | N/A | N/A |

| L-Altronic acid | N/A | N/A | N/A |

Note: "N/A" indicates that reliable data was not found in the searched sources. Some data pertains to the lactone form of the acid, which is a common cyclic ester derivative.

Biological Significance and Signaling Pathways

Several pentahydroxyhexanoic acid isomers are key intermediates in important metabolic pathways.

Pentose Phosphate Pathway and D-Gluconic Acid

D-Gluconic acid, in its phosphorylated form (6-phospho-D-gluconate), is a central intermediate in the Pentose Phosphate Pathway (PPP) . This pathway is crucial for the production of NADPH, which is essential for reductive biosynthesis and cellular antioxidant defense, and for the synthesis of pentose sugars, the precursors for nucleotide and nucleic acid synthesis.

Uronic Acid Pathway and L-Gulonic Acid

L-Gulonic acid is a key intermediate in the Uronic Acid Pathway , which is responsible for the synthesis of glucuronic acid and, in many animals, ascorbic acid (Vitamin C). In humans and other primates, a mutation in the gene for L-gulonolactone oxidase prevents the conversion of L-gulono-1,4-lactone to ascorbic acid, making it an essential dietary nutrient.

References

- 1. acs.org [acs.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound Formula - GeeksforGeeks [geeksforgeeks.org]

- 4. This compound CAS#: 526-95-4 [m.chemicalbook.com]

- 5. Galactonic acid | C6H12O7 | CID 128869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. D-Gulonic Acid [drugfuture.com]

- 8. Page loading... [wap.guidechem.com]

- 9. L -Gulonic acid g-lactone 95 1128-23-0 [sigmaaldrich.com]

- 10. chembk.com [chembk.com]

- 11. L(+)-Gulonic acid gamma-lactone | 1128-23-0 [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

Gluconic Acid: A Bio-Based Platform Chemical for a Sustainable Future

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Gluconic acid (C₆H₁₂O₇), a mild organic acid derived from the oxidation of glucose, is emerging as a key bio-based platform chemical with a wide array of applications across the pharmaceutical, food, construction, and chemical industries.[1][2] Its non-corrosive, non-toxic, and biodegradable nature makes it an attractive and sustainable alternative to conventional petroleum-based chemicals.[3] This technical guide provides a comprehensive overview of this compound, focusing on its production methods, downstream conversion pathways, and detailed experimental protocols.

Production of this compound

This compound can be produced through several methods, including microbial fermentation, catalytic oxidation, and electrochemical processes. Microbial fermentation is the most established and widely used method for commercial production.

Microbial Fermentation

The fermentation of glucose to this compound is a highly efficient bioprocess, primarily utilizing the fungus Aspergillus niger and the bacterium Gluconobacter oxydans.

1. Fermentation with Aspergillus niger

A. niger is a filamentous fungus known for its high yields of this compound. The key enzyme in this process is glucose oxidase, which catalyzes the oxidation of glucose to glucono-δ-lactone, which is then hydrolyzed to this compound.

2. Fermentation with Gluconobacter oxydans

G. oxydans is an acetic acid bacterium that performs an incomplete oxidation of various sugars. The conversion of glucose to this compound is catalyzed by the membrane-bound enzyme glucose dehydrogenase.

Table 1: Quantitative Comparison of this compound Production by Fermentation

| Microorganism | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Fermentation Time (h) | Reference |

| Aspergillus niger NCIM 530 (mutant) | Golden Syrup (100 g/L glucose) | 85.2 | 0.87 | 1.94 | 44 | [4][5] |

| Aspergillus niger | Glucose (140 g/L) | 99.8 | - | - | - | [6] |

| Aspergillus niger | Glucose | 78.04 | - | - | 240-288 | [7] |

| Aspergillus niger UFMGCB 14248 | Sweet Potato Peels (50 g/L starch) | 69.89 | - | - | 168 | [8] |

| Gluconobacter oxydans | Sugarcane Juice (65.5 g/L glucose) | 45 | 0.9 | - | 72 | [6][9] |

| Gluconobacter oxydans | Corncob Hydrolysate (98.1 g/L glucose) | 95.8 | - | - | - | [10] |

| Gluconobacter oxydans | Simulated Hydrolysate (100 g/L glucose) | 88.6 | 0.814 | 9.84 | 9 | [10] |

| Gluconobacter oxydans ATCC 9937 | D-glucose (100 g/L) | 72.96 | 0.755 | 3.04 | 24 | [11] |

Catalytic Oxidation

The catalytic oxidation of glucose to this compound offers a promising alternative to fermentation, with the potential for high selectivity and milder reaction conditions. Various metal catalysts, including platinum, palladium, and gold, have been investigated for this conversion.

Table 2: Quantitative Data for Catalytic Oxidation of Glucose to this compound

| Catalyst | Support | Glucose Conversion (%) | this compound Yield (%) | Temperature (°C) | Time (h) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Pt-Zn | Biochar | 100 | 98.9 | 20 | - |[9] | | Pd-Bi | Activated Carbon | 99.8 | 99.5 | 56 | - |[12] | | Co | Al₂O₃ | - | 82 | 60 | 3 |[13] | | FeCl₃ (40% solution) | - | - | 52.3 | 110 | 4 |[14] | | 0.35Bi:Pd | Al₂O₃ | - | - | - | 2.5 |[15] | | Pt/C | - | 98 | 59 (glucaric acid and derivatives) | 80 | 24 |[3] |

Experimental Protocols

Protocol 1: this compound Production by Aspergillus niger Fermentation

1. Microorganism and Inoculum Preparation:

-

Maintain Aspergillus niger (e.g., NCIM 530) on molasses agar slants at 30°C for 4 days.[4]

-

Harvest spores in a sterile 50 mM sodium phosphate buffer (pH 6.8) containing 0.1% Tween 80 to achieve a spore concentration of 10⁸ - 10¹⁰ spores/mL.[4]

-

Inoculate a spore germination medium containing 5% glucose, 0.2% di-ammonium phosphate, 0.25% MgSO₄, and 0.1% KH₂PO₄ (pH 5.5).[4]

2. Fermentation:

-

Prepare the fermentation medium with the desired glucose concentration (e.g., from golden syrup to a final glucose concentration of 100 g/L).[4]

-

Sterilize the fermenter and medium.

-

Inoculate the fermenter with the prepared seed culture.

-

Maintain the fermentation at 30°C with controlled pH (around 5.5-6.0) and aeration.[6][7]

-

Monitor glucose consumption and this compound production using methods like HPTLC or HPLC.[5]

Protocol 2: this compound Production by Gluconobacter oxydans Fermentation

1. Microorganism and Inoculum Preparation:

-

Pre-activate Gluconobacter oxydans in a medium containing 50 g/L sorbitol and 5 g/L yeast extract at 30°C and 220 rpm for 24 hours.[10]

2. Fermentation:

-

Prepare the fermentation medium containing the glucose source (e.g., enzymatic hydrolysate of corncobs), 5 g/L yeast extract, 0.5 g/L MgSO₄, 1 g/L K₂HPO₄, 2 g/L KH₂PO₄, and 5 g/L (NH₄)₂SO₄.[10]

-

Adjust the initial pH and maintain it with CaCO₃.[10]

-

Inoculate the fermenter to an initial OD₆₀₀ of 2.

-

Carry out the fermentation at 30°C and 220 rpm.[10]

Protocol 3: Catalytic Oxidation of Glucose to this compound

1. Catalyst Preparation (Example: Pt-Zn/strawC):

-

Prepare biochar from raw rice straw.

-

Synthesize the Pt-Zn intermetallic nanoparticle-supported biochar catalyst via a one-pot solvothermal reaction with ethylene glycol as the solvent.[9]

2. Oxidation Reaction:

-

In a reactor, dissolve glucose in water.

-

Add the Pt-Zn/strawC catalyst.

-

Conduct the reaction at 20°C under atmospheric air without any additives.[9]

-

Monitor the conversion of glucose and the yield of this compound using analytical techniques like HPLC.

Downstream Processing and Purification

The recovery and purification of this compound from the fermentation broth or reaction mixture are crucial steps to obtain a high-purity product. A common method involves membrane filtration.

Protocol 4: Purification of this compound using Nanofiltration

1. Pre-treatment:

-

Remove microbial cells and other large particles from the fermentation broth by microfiltration.

2. Nanofiltration:

-

Pass the clarified broth through a nanofiltration membrane.

-

Optimize operating conditions such as transmembrane pressure (e.g., 12 bar) and cross-flow rate (e.g., 400 L/h) to maximize this compound permeation and retention of unreacted glucose.[6][9]

-

This process can achieve over 85% retention of unconverted glucose and 88% permeation of this compound.[6][9]

This compound as a Platform Chemical: Downstream Conversion Pathways

This compound's versatile chemical structure allows for its conversion into a range of valuable chemicals, establishing it as a key platform molecule in a bio-based economy.

Conversion to Adipic Acid

Adipic acid, a key monomer for the production of nylon-6,6, can be synthesized from glucose via a pathway involving this compound. The process typically involves the oxidation of glucose to glucaric acid, which is then hydrodeoxygenated to adipic acid.[4][16]

Production of 5-Keto-D-Gluconic Acid (5-KGA)

5-KGA is a valuable intermediate with applications in the food and chemical industries. It can be produced by the further oxidation of this compound by Gluconobacter oxydans.

Synthesis of Glucono-δ-lactone and Glucono-γ-lactone

This compound exists in equilibrium with its intramolecular esters, glucono-δ-lactone and glucono-γ-lactone. These lactones have applications in the food and pharmaceutical industries. The formation of these lactones can be controlled by temperature and concentration during the crystallization of a this compound solution.

Esterification of this compound

This compound can be esterified with various alcohols to produce gluconate esters, which have applications as emollients and plasticizers.

Protocol 5: Esterification of a Carboxylic Acid (General Procedure)

1. Reaction Setup:

-

In a round-bottom flask, combine the carboxylic acid (this compound) and the desired alcohol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid (e.g., 4 drops).[2]

-

Add boiling chips.

2. Reflux:

-

Heat the mixture to reflux for a specified time (e.g., 45 minutes).[2]

3. Workup:

-

Cool the reaction mixture.

-

Wash the mixture with water and then with a sodium bicarbonate solution to neutralize the acid catalyst.[2]

-

Dry the organic layer with a drying agent (e.g., anhydrous calcium chloride).[2]

-

Isolate the ester product.

Conversion to Other Valuable Chemicals

Research is ongoing to explore the conversion of this compound into other platform chemicals such as 1,2,5,6-hexanetetrol and succinic acid, further expanding its potential in a biorefinery context.[17][18]

Visualizations

Conclusion

This compound stands out as a versatile and sustainable platform chemical with significant potential to contribute to the growing bioeconomy. Advances in fermentation and catalytic conversion processes are continuously improving its production efficiency and cost-effectiveness. The ability to convert this compound into a variety of high-value chemicals underscores its importance as a building block for a more sustainable chemical industry. Further research into novel catalytic systems and the optimization of bioprocesses will undoubtedly unlock new applications and solidify the role of this compound in a circular and bio-based future.

References

- 1. wjarr.com [wjarr.com]

- 2. Experimental Procedure for Esterification | Writing in Biology [bcrc.bio.umass.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Efficient Catalysts for Green Synthesis of Adipic Acid from Biomass-WYG [wangye.xmu.edu.cn]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. Production of this compound by Some Local Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bio-research.s3.amazonaws.com [bio-research.s3.amazonaws.com]

- 9. biofueljournal.com [biofueljournal.com]

- 10. mdpi.com [mdpi.com]

- 11. Efficient Production of 2,5-Diketo-D-gluconic Acid by Reducing Browning Levels During Gluconobacter oxydans ATCC 9937 Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EP0350741B1 - Process for preparing this compound by catalytic oxidation of glucose - Google Patents [patents.google.com]

- 13. journals.iau.ir [journals.iau.ir]

- 14. Oxidative conversion of glucose to this compound by iron(iii) chloride in water under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. zaguan.unizar.es [zaguan.unizar.es]

- 17. Catalytic production of hexane-1,2,5,6-tetrol from bio-renewable levoglucosanol in water: effect of metal and acid sites on (stereo)-selectivity (Journal Article) | OSTI.GOV [osti.gov]

- 18. researchgate.net [researchgate.net]

A Toxicological and Safety Compendium for the Laboratory Use of Gluconic Acid

This guide provides an in-depth toxicological profile and practical safety protocols for the handling of gluconic acid in research, development, and quality control laboratory settings. Designed for scientists and drug development professionals, this document moves beyond a simple recitation of safety data, offering a foundational understanding of the inherent toxicological properties of this compound, the rationale behind safety protocols, and a framework for conducting robust risk assessments.

Introduction: The Scientific Rationale for Low Toxicity

This compound (C₆H₁₂O₇) is a mild organic acid that occurs naturally in fruits, honey, and wine.[1] In mammals, both D-gluconic acid and its inner ester, glucono-delta-lactone, are normal intermediates in the metabolism of carbohydrates via the pentose phosphate pathway.[2][3] This intrinsic biological role is the primary reason for its demonstrably low systemic toxicity; the organism possesses efficient enzymatic pathways for its metabolism and clearance.[3][4]

Its utility in the laboratory is diverse, stemming from its function as an acidity regulator, and particularly, its capacity as a chelating agent. The gluconate anion effectively sequesters divalent and trivalent metal cations such as Ca²⁺, Fe²⁺, and Al³⁺, preventing their precipitation and interference in various chemical systems.[1] Despite its benign metabolic profile, a thorough understanding of its potential hazards, particularly with the concentrated solutions (typically 50% in water) used in labs, is essential for maintaining a safe research environment.

Toxicological Profile of D-Gluconic Acid

The toxicological data for this compound consistently indicates a low hazard profile across multiple endpoints. The majority of studies have been conducted using a 50% aqueous solution, which is the most common commercial form.

Acute Toxicity

This compound exhibits very low acute toxicity via oral and dermal routes of exposure. The available data, primarily from studies following OECD Guidelines, are summarized below.

| Endpoint | Species | Route | Test Guideline | Result | Source |

| LD50 | Rat | Oral | OECD 401 | >5,000 mg/kg | [5] |

| LD50 | Rat | Oral | - | 7,630 mg/kg | [6] |

| LD50 | Rat | Dermal | OECD 402 | >2,000 mg/kg | [5][7] |

Expert Interpretation: An oral LD50 greater than 5,000 mg/kg in rats indicates a very low acute toxic potential. To put this in perspective, this value is comparable to that of table salt. The high dermal LD50 suggests that acute systemic toxicity from accidental skin contact is highly unlikely. The primary concern upon ingestion is not systemic toxicity, but rather potential irritation to the gastrointestinal tract.[8][9]

Skin and Eye Irritation

The data on skin and eye irritation suggests that this compound is, at most, a mild irritant. It is not classified as a skin or eye irritant under the UN Globally Harmonized System (GHS).

-

Skin Irritation: In studies following OECD Guideline 404, a 50% solution of this compound applied to rabbit skin for 4 hours was reported to cause "very slight erythema" (redness) in some of the animals, which resolved within 72 hours.[8] It is not classified as a skin irritant.[5][8]

-

Eye Irritation: When tested in rabbit eyes (similar to OECD Guideline 405), a 50% solution caused slight redness and swelling of the conjunctivae, with all effects resolving within 72 hours.[8] It is not classified as an eye irritant.[5][8]

Expert Interpretation: While not formally classified as an irritant, the potential for mild, transient irritation is present, particularly with the concentrated 50% solution.[9] This underscores the necessity of standard laboratory personal protective equipment (PPE), such as gloves and safety glasses, to prevent discomfort and minor inflammatory reactions from direct contact. The key takeaway is that any irritation is expected to be fully reversible and minor in nature.

Sensitization

This compound is not considered to be a skin sensitizer. A local lymph node assay (LLNA) conducted in mice, compliant with Good Laboratory Practice (GLP) and following established test guidelines, reported negative results for skin sensitization.[8]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is a strong body of evidence indicating that this compound does not pose a genotoxic, carcinogenic, or reproductive hazard.

-

Germ Cell Mutagenicity: Multiple in vitro studies, including a bacterial reverse mutation assay (Ames test), a mammalian chromosome aberration assay, and a mammalian cell gene mutation test, have all yielded negative results.[8][10]

-

Carcinogenicity: No long-term carcinogenicity studies are available for this compound itself. However, it lacks structural alerts for carcinogenicity.[10] Given its rapid metabolism and lack of genotoxic potential, it is not classified as a carcinogen by major regulatory bodies like IARC, NTP, or OSHA.[5][7]

-

Reproductive Toxicity: The available data, including read-across from related gluconate salts, shows a low concern for reproductive or developmental toxicity.[10][11] No adverse effects were observed in developmental toxicity studies at doses up to 2000 mg/kg-day.[11]

Expert Interpretation: The comprehensive negative findings across genotoxicity assays provide a high degree of confidence that this compound does not damage genetic material. This, combined with its status as a natural metabolite, makes a carcinogenic outcome highly improbable. The lack of reproductive toxicity is also consistent with its biological profile.

Laboratory Safety and Risk Mitigation

While this compound has a low intrinsic hazard, safe laboratory practice requires a structured approach to risk management. The "Hierarchy of Controls" is the established framework for implementing safety measures, prioritizing the most effective strategies first.

Caption: Hierarchy of Controls applied to this compound lab use.

Engineering and Administrative Controls

-

Ventilation: Handle this compound in a well-ventilated area. While it has low volatility, use of a chemical fume hood is recommended for procedures that could generate aerosols (e.g., sonicating, heating, or spraying).[12]

-

Safety Equipment: Ensure unobstructed access to an eyewash station and safety shower.

-

Storage: Store in a cool, dry, well-ventilated area in the original, tightly sealed container.[12] Keep it separated from strong oxidizing agents.[8]

-

Hygiene: Practice good industrial hygiene. Do not eat, drink, or smoke in work areas. Wash hands thoroughly after handling.[5]

Personal Protective Equipment (PPE)

PPE is the last line of defense and should be used for all procedures involving this compound.

-

Eye/Face Protection: Wear chemical safety glasses with side shields or goggles.[12]

-

Skin Protection: A standard laboratory coat should be worn. Nitrile gloves are recommended; always inspect gloves for integrity before use and wash hands after removal.[7][12]

-

Respiratory Protection: Not typically required for routine handling of solutions. If significant aerosolization is unavoidable and engineering controls are insufficient, a respirator may be necessary based on a formal risk assessment.[13]

Spills and First Aid

-